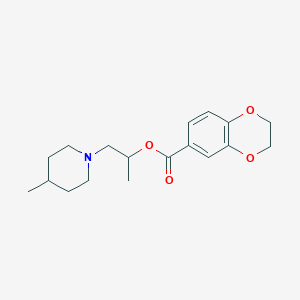
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, also known as MPBD, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to possess a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a potential candidate for further research in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the inhibition of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the synapse. This results in an enhancement of neurotransmission and an improvement in mood, motivation, and cognitive function.
Biochemical and physiological effects:
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been found to have a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood, motivation, and cognitive function. It has also been found to increase the release of oxytocin, a hormone that is associated with social bonding and trust.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in lab experiments is its high affinity for SERT and DAT, making it a potent and selective inhibitor of these transporters. This allows for a more targeted and specific approach to studying the effects of serotonin and dopamine on the brain. However, one of the limitations of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is its potential for abuse and addiction, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions that can be explored in the research on 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use in the treatment of depression and anxiety, particularly in cases where traditional antidepressants have been ineffective. Additionally, further research can be done on the long-term effects of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate on the brain and body, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the reaction of 4-methylpiperidine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been found to act as a potent and selective inhibitor of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the brain. This in turn, results in an improvement in mood, motivation, and cognitive function.
Propiedades
Nombre del producto |
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
|---|---|
Fórmula molecular |
C18H25NO4 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-(4-methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-13-5-7-19(8-6-13)12-14(2)23-18(20)15-3-4-16-17(11-15)22-10-9-21-16/h3-4,11,13-14H,5-10,12H2,1-2H3 |
Clave InChI |
NNQDMHCMCLVAKP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257154.png)
![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)
![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)
![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)
![Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257199.png)
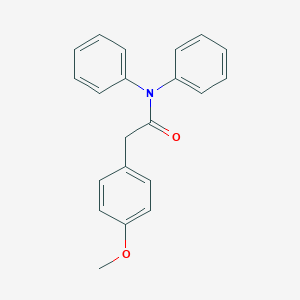
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)
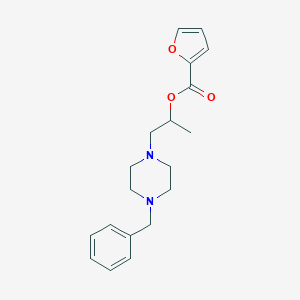
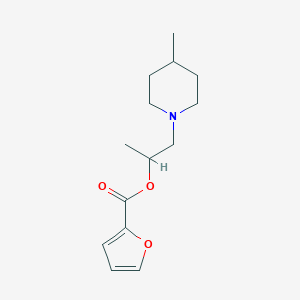
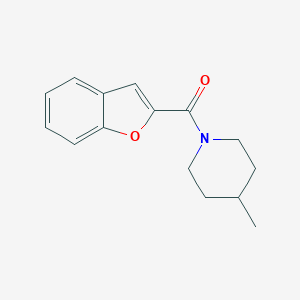
![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)